Comprehensive Technical Guide on the Electronic Properties, Molecular Weight, and Synthesis of CAS 790705-15-6
Comprehensive Technical Guide on the Electronic Properties, Molecular Weight, and Synthesis of CAS 790705-15-6
Executive Summary
This technical whitepaper provides an in-depth analysis of CAS 790705-15-6 (tert-butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate), a highly valuable spirocyclic building block in modern medicinal chemistry. Designed for researchers and drug development professionals, this guide details the compound's electronic properties, structural characteristics, and provides a field-proven, step-by-step experimental protocol for its synthesis via the Corey-Chaykovsky epoxidation.
Chemical Identity and Structural Significance
CAS 790705-15-6 is a spirocyclic compound featuring an oxirane (epoxide) ring fused to a Boc-protected azepane (a seven-membered nitrogen heterocycle). In contemporary drug discovery, the incorporation of sp³-rich spirocyclic scaffolds is a proven strategy to improve the pharmacokinetic profiles, aqueous solubility, and metabolic stability of drug candidates compared to traditional flat, aromatic rings .
Quantitative Physicochemical Data
The fundamental properties of the compound are summarized below to assist in stoichiometric calculations and analytical verification.
| Property | Value |
| CAS Registry Number | 790705-15-6 |
| IUPAC Name | tert-Butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Physical State | Yellowish liquid |
| Structural Features | Spirocyclic epoxide, Boc-protected azepane |
Electronic Properties and Analytical Validation
The electronic landscape of CAS 790705-15-6 is defined by two primary functional groups: the highly strained epoxide and the tert-butyloxycarbonyl (Boc) protected amine.
Rotameric Equilibrium and Nitrogen sp³ Character
The Boc group exerts a strong electron-withdrawing inductive effect, delocalizing the nitrogen's lone pair into the adjacent carbonyl π∗ orbital. This resonance establishes a partial double-bond character between the nitrogen and the carbonyl carbon, significantly restricting free rotation at room temperature.
Consequently, the molecule exists as a ~1:1 mixture of rotamers. This electronic phenomenon acts as a self-validating mechanism during analytical characterization; the restricted rotation is unequivocally demonstrated in the ¹³C NMR spectrum, where nearly all carbon signals in the azepane ring split into distinct doublets (e.g., 58.8 and 58.6 ppm) .
Epoxide Ring Strain and Reactivity
The spirocyclic quaternary carbon (C6) is highly electron-deficient due to the electronegativity of the epoxide oxygen. Despite the steric hindrance inherent to the spiro-fusion, the intrinsic ring strain of the oxirane (approximately 112 kJ/mol) makes it highly susceptible to regioselective nucleophilic attack. This electronic setup allows the molecule to serve as an excellent bis-electrophile for downstream functionalization, such as ring-opening by diols to form complex 1,4-dioxanes .
NMR Characterization Data
| Nucleus | Frequency / Solvent | Chemical Shifts (δ, ppm) & Assignments |
| ¹H NMR | 400 MHz, CDCl₃ | 3.67–3.47 (m, 2H), 3.36–3.24 (m, 2H), 2.69–2.52 (m, 2H), 1.99–1.81 (m, 2H), 1.79–1.62 (m, 4H), 1.45 (s, 9H, Boc-CH₃) |
| ¹³C NMR | 125 MHz, CDCl₃ | 154.8 (C=O), 78.9 (C-O Boc), 58.8/58.6, 54.6/54.3, 47.1/46.2, 42.8/42.6, 36.0/35.5, 33.3/33.1, 28.0 (Boc-CH₃), 23.6/23.3 |
Synthesis via Corey-Chaykovsky Epoxidation
The synthesis of CAS 790705-15-6 is achieved through the Corey-Chaykovsky epoxidation of tert-butyl 4-oxoazepane-1-carboxylate.
Mechanistic Causality and Reagent Selection
The protocol utilizes trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The causality behind this choice lies in the electronic stability of the resulting ylide. Deprotonation of the sulfoxonium salt generates dimethylsulfoxonium methylide, a "softer" nucleophile due to the delocalization of electron density into the sulfur-oxygen double bond. This softness allows the ylide to attack the ketone reversibly, ensuring that the reaction proceeds under thermodynamic control to yield the epoxide, bypassing unwanted kinetic side reactions such as enolization .
Figure 1: Logical mechanism of the Corey-Chaykovsky epoxidation forming CAS 790705-15-6.
Experimental Protocol: Step-by-Step Methodology
The following methodology is optimized for high yield (~53%) and purity, utilizing Potassium tert-butoxide (t-BuOK) in Dimethyl Sulfoxide (DMSO).
Causality of Solvent and Temperature
DMSO is selected because it readily dissolves the sulfoxonium salt and massively enhances the basicity of t-BuOK by poorly solvating the resulting tert-butoxide anion. The addition of the ketone is strictly controlled at 15 °C . This thermal regulation is critical: it prevents the thermal degradation of the ylide and controls the highly exothermic nucleophilic attack, ensuring the betaine intermediate survives long enough to undergo the rate-determining intramolecular Sₙ2 displacement of DMSO .
Figure 2: Step-by-step synthetic workflow for the preparation of CAS 790705-15-6.
Detailed Procedure
-
Ylide Generation: Under a strict argon atmosphere, add t-BuOK (80.0 g, 0.713 mol) in one portion to a vigorously stirred, saturated solution of trimethylsulfoxonium iodide (196 g, 0.892 mol) in anhydrous DMSO (600 mL). Stir at room temperature until the mixture is completely homogeneous (approximately 1 hour).
-
Ketone Addition: Cool the reaction vessel to exactly 15 °C. Dropwise, add a solution of tert-butyl 4-oxoazepane-1-carboxylate (0.594 mol) in THF (600 mL) over the course of 1 hour. Maintain the temperature rigorously to prevent ylide degradation.
-
Reaction Maturation: Allow the mixture to stir for an additional 30 minutes at 15 °C to ensure complete conversion of the betaine intermediate to the closed epoxide ring.
-
Quenching & Extraction: Dilute the reaction mixture with cold H₂O (1.5 L) to quench any unreacted base and dissolve inorganic salts. Extract the aqueous layer with tert-butyl methyl ether (t-BuOMe) (4 × 750 mL).
-
Washing & Drying: Wash the combined organic layers with cold H₂O (4 × 250 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and evaporate in vacuo.
-
Purification: Dissolve the crude residue in hexanes (750 mL) and wash with cold brine (4 × 150 mL). Separate the organic phase and evaporate in vacuo to yield CAS 790705-15-6 as a yellowish liquid.
References
-
Corey-Chaykovsky Reaction Mechanism Source: Organic Chemistry Portal URL:[Link]
